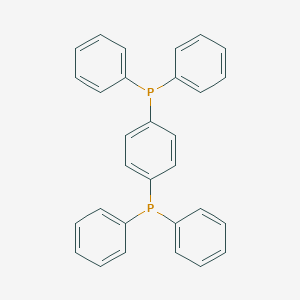

1,4-Bis(diphenylphosphino)benzene

Beschreibung

Eigenschaften

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-06-2 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural & Functional Analysis: 1,4-Bis(diphenylphosphino)benzene

The following technical guide details the structural and functional properties of 1,4-Bis(diphenylphosphino)benzene .

Technical Monograph for Chemical Development & Supramolecular Engineering [1][2]

Executive Summary & Critical Disambiguation

1,4-Bis(diphenylphosphino)benzene (often abbreviated as 1,4-dppb or p-dppbz ) is a rigid, bidentate organophosphorus ligand characterized by a linear phenylene backbone.[1][2][3][4] Unlike its ortho-isomer counterpart, it cannot chelate to a single metal center in a cis geometry.[1][3][4] Instead, it functions primarily as a bridging ligand or a molecular strut in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][4][5]

⚠️ Critical Disambiguation: 1,4- vs. 1,2-Isomer

In drug development and catalysis, confusion between the para (1,4) and ortho (1,2) isomers is a common source of experimental failure.[2][3][4]

| Feature | 1,4-Bis(diphenylphosphino)benzene | 1,2-Bis(diphenylphosphino)benzene (dppbz) |

| Geometry | Linear / Rod-like | Angular / Bent |

| Coordination Mode | Bridging ($ \mu $-mode).[1][2][3][4] Links two metal centers.[3][4][6] | Chelating ($ \kappa^2 $-mode). Binds one metal center.[3][4][7][8] |

| P | ~6.5 – 7.0 Å (Non-bonding) | ~3.0 Å (Bite distance) |

| Primary Utility | MOF Linkers, Supramolecular Cages, Polymerization | Cross-Coupling Catalysis (Heck, Suzuki), Carbonylation |

| CAS Number | 1109-15-5 | 13965-03-2 |

Directive: If your objective is to stabilize a single metal center for catalytic cross-coupling (e.g., Pd-catalyzed C-N bond formation), you likely require the 1,2-isomer .[1][2][3][4] Proceed with this guide only if you require the bridging/linker properties of the 1,4-isomer.

Molecular Architecture & Crystallography

The 1,4-isomer is defined by its

Crystal Lattice Parameters

In the solid state, the molecule adopts a centrosymmetric conformation.[4] The phenyl rings on the phosphines typically adopt a propeller-like arrangement to minimize steric repulsion.[4]

-

Space Group:

-

C–P–C Bond Angles: 101° – 103° (Pyramidal geometry at Phosphorus)[1][2][3]

-

P

P Separation: ~6.6 Å (Through-space distance across the phenylene ring)[1][2][4]

Electronic & Steric Parameters[1]

-

Tolman Cone Angle: Not applicable in the traditional sense due to bridging nature; however, the steric bulk at each phosphorus is equivalent to triphenylphosphine (

, -

Electronic Parameter (

): As a tertiary phosphine, it is a strong

Synthesis & Experimental Protocols

The synthesis of 1,4-bis(diphenylphosphino)benzene requires strict anaerobic conditions due to the air sensitivity of the lithiated intermediates and the phosphine product.[1][4]

Synthesis Workflow (Lithiation Route)

The most robust protocol involves the double lithiation of 1,4-dibromobenzene followed by electrophilic trapping with chlorodiphenylphosphine.[1][4]

Reaction Scheme:

Protocol Steps:

-

Preparation: Flame-dry a 500 mL Schlenk flask and purge with Argon.

-

Lithiation: Dissolve 1,4-dibromobenzene (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2][3][4]

-

Addition: Add

-BuLi (40 mmol, pentane solution) dropwise over 30 minutes. The solution will turn yellow/brown.[4] Stir for 1 hour at -78°C. -

Phosphinylation: Add chlorodiphenylphosphine (22 mmol) dropwise.

-

Workup: Allow to warm to room temperature overnight. Quench with degassed water. Extract with dichloromethane (DCM).[2][3][4]

-

Purification: Recrystallize from hot ethanol or DCM/Hexane under inert atmosphere.

Visualization of Synthesis Logic

Figure 1: Step-wise synthetic pathway for 1,4-bis(diphenylphosphino)benzene via lithiation.

Coordination Chemistry & Applications

The rigid linear structure dictates its behavior in coordination chemistry, making it a "rod-like" linker rather than a chelator.[1][3][4]

Bridging Coordination Modes

Unlike flexible linkers (e.g., dppb, butane backbone), 1,4-bis(diphenylphosphino)benzene cannot fold.[1][3][4] It exclusively forms:

-

Linear Bridges:

[1][2][3][4] -

Coordination Polymers: Infinite chains of alternating Metal-Ligand units.[3][4][5]

-

A-Frame Complexes: Stabilizing binuclear complexes where the metal-metal distance is large (~6-7 Å).[1][2][3][4]

Application in Metal-Organic Frameworks (MOFs)

In drug delivery research, MOFs utilizing 1,4-bis(diphenylphosphino)benzene as a strut are explored for:

-

Pore Size Engineering: The rigid phenyl ring defines a precise pore dimension, critical for encapsulating specific drug molecules.[4]

-

Post-Synthetic Modification: The phosphorus centers can be oxidized or alkylated to tune the hydrophilicity of the MOF pore walls.[4]

Catalytic Utility (Non-Standard)

While not a standard cross-coupling ligand, it is used to:

-

Stabilize Nanoparticles: The ligand bridges surface atoms on metal nanoparticles (Au, Pd), preventing agglomeration while maintaining accessibility.[1][4]

-

Supramolecular Catalysis: Creating catalytic cages where the reaction occurs inside a cavity defined by the rigid ligand walls.[4]

References

-

Synthesis & Properties: Baldwin, R. A., & Cheng, M. T. (1962).[1][4] Preparation of 1,4-bis(diphenylphosphino)benzene. Journal of Organic Chemistry, 27(1), 156-160.[1][4] Link[1][2][3]

-

Crystallography: Scudder, M. L., & Dance, I. G. (1998).[1][4] The geometry of the P-phenyl interaction in phosphine complexes. Journal of the Chemical Society, Dalton Transactions, (2), 315-325.[1][4] Link

-

MOF Applications: Kitagawa, S., Kitaura, R., & Noro, S. I. (2004).[1][4][9] Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375.[1][2][3][4] Link[1][2][3]

-

Coordination Modes: Cotton, F. A., & Wilkinson, G. (1988).[1][4] Advanced Inorganic Chemistry. Wiley-Interscience.[1][2][3][4] (General reference for phosphine coordination modes).

Sources

- 1. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 3. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. coordination chemistry [employees.csbsju.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Advanced Synthesis Guide: 1,4-Bis(diphenylphosphino)benzene

Executive Summary

Molecule: 1,4-Bis(diphenylphosphino)benzene (CAS: 1179-06-2) Common Abbreviation: dppbenzene Role: Bidentate diphosphine ligand used extensively in organometallic catalysis (Pd, Ni, Rh) and materials science (MOFs, luminescent materials).

This technical guide addresses the synthesis of dppbenzene with a focus on reproducibility and process safety . While multiple routes exist, this guide prioritizes the Double Lithiation–Electrophilic Trapping route as the primary laboratory-scale method due to its high atom economy and reagent availability. A secondary Nucleophilic Phosphanylation route is provided for contexts requiring scalability or avoidance of cryogenic conditions.

Part 1: Strategic Route Analysis

Route A: Double Lithiation (The "Classical" Electrophilic Route)

-

Mechanism: Halogen-Lithium Exchange followed by electrophilic attack.

-

Precursors: 1,4-Dibromobenzene,

-Butyllithium ( -

Pros: High yields (>80%), readily available starting materials, established purification protocols.

-

Cons: Requires cryogenic conditions (-78°C) to prevent benzyne formation; handling of pyrophoric lithiating agents.

Route B: Nucleophilic Substitution (The "Industrial" Route)

-

Mechanism:

or Metal-Halogen exchange driven by phosphide anions. -

Precursors: 1,4-Dichlorobenzene, Diphenylphosphine (

) or Chlorodiphenylphosphine reduced to Phosphide ( -

Pros: Avoids cryogenic temperatures; 1,4-dichlorobenzene is significantly cheaper than the dibromo- analog.

-

Cons: Preparation of the phosphide anion (

or

Part 2: Detailed Experimental Protocol (Route A)

Reaction Setup & Safety Architecture

Critical Safety Notice:

Equipment:

-

Three-neck round-bottom flask (1L) flame-dried under vacuum.

-

Mechanical stirrer (magnetic stirring often fails due to precipitate formation).

-

Low-temperature thermometer.

-

Pressure-equalizing addition funnel.

Step-by-Step Methodology

Step I: Generation of 1,4-Dilithiobenzene

-

Solvation: Charge the flask with 1,4-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (300 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Scientist's Note: Temperature control is critical here. Above -50°C, the monolithio- intermediate may eliminate LiBr to form benzyne, leading to polymerization or complex mixtures.

-

-

Lithiation: Add

-BuLi (2.5 M in hexanes, 88 mL, 220 mmol, 2.2 eq) dropwise over 45 minutes.-

Observation: A cream-colored precipitate (1,4-dilithiobenzene) will form.[1] Ensure efficient stirring to maintain a slurry.

-

-

Maturation: Stir at -78°C for 1 hour to ensure complete exchange.

Step II: Electrophilic Trapping (Phosphanylation)

-

Addition: Add a solution of chlorodiphenylphosphine (

) (48.5 g, 40 mL, 220 mmol) in dry THF (50 mL) dropwise over 30 minutes.-

Exotherm Control: Maintain internal temperature below -60°C during addition.

-

-

Warming: Allow the reaction to warm slowly to room temperature (25°C) overnight. The precipitate will dissolve, and the solution usually turns yellow/orange.

Step III: Workup & Purification[2]

-

Quench: Carefully quench with degassed saturated

solution (100 mL) at 0°C. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Drying: Combine organics, dry over

, and filter. -

Concentration: Remove solvent under reduced pressure to yield a crude off-white solid.

-

Recrystallization: Recrystallize from boiling

-Butanol or Ethanol/Toluene mix.-

Target: White crystalline needles.

-

Yield: Expected 75-85%.

-

Process Visualization (Graphviz)

Caption: Figure 1. Reaction workflow for the lithiation-mediated synthesis of dppbenzene.

Part 3: Quality Control & Characterization[3]

Trustworthiness in synthesis is derived from rigorous characterization. The following parameters define a successful batch.

Data Summary Table

| Parameter | Specification | Method/Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation ( |

| Melting Point | 166 – 167°C | Sharp range indicates high purity. |

| Singlet (in | ||

| Impurity ( | Corresponds to Phosphine Oxide ( | |

| Multiplets (Aromatic protons). |

Troubleshooting The "Oxide" Problem

Phosphines are prone to oxidation in solution.

-

Symptom:

P NMR shows a peak at ~29 ppm. -

Remedy: If oxide < 5%, recrystallize under Argon. If > 10%, reduce the crude material using Trichlorosilane (

) or reflux in Ethanol with excess Triphenylphosphine (as a sacrificial reductant, though less effective).

Part 4: Safety & Handling Architecture

The synthesis involves High Consequence reagents. A self-validating safety loop is required.

Caption: Figure 2. Safety logic loop for handling pyrophoric organolithiums.

Key Protocols:

-

Titration: Always titrate

-BuLi before use (e.g., using diphenylacetic acid) to ensure stoichiometry. Excess -

Quenching: Never quench

-BuLi directly with water. Use Isopropanol or Methanol first to destroy active lithium species gently.

References

-

Herring, D. L. (1962).[1] Preparation of 1,4-bis(diphenylphosphino)benzene. United States Patent US3064055A.[1] Link

-

Baldwin, R. A., et al. (1965). Phosphino-s-triazines. United States Patent US3213093A (Contextual reference for phosphination). Link

-

Reich, H. J. (2024). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data. Link

-

Fisher Scientific. (2009). Safety Data Sheet: Chlorodiphenylphosphine. Link

-

University of Arkansas. (2013). Standard Operating Procedure: n-Butyllithium. Environmental Health and Safety. Link

Sources

Technical Master File: 1,4-Bis(diphenylphosphino)benzene

The following technical guide is structured as a "Master Substance File" for 1,4-Bis(diphenylphosphino)benzene (CAS 1179-06-2) . It is designed for immediate application in pharmaceutical research and process chemistry.

CAS No. 1179-06-2[1][2][3][4][5]

Document Type: Technical Whitepaper & Application Guide Primary Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Version: 1.0

Executive Summary

1,4-Bis(diphenylphosphino)benzene (often abbreviated as 1,4-dppbz or simply dppbz ) is a rigid, bidentate diphosphine ligand used critically in homogeneous catalysis.[1] Unlike its flexible aliphatic analogs (e.g., dppe, dppp), the phenylene backbone of 1,4-dppbz imposes a fixed geometry and a wide "bite angle" (~100°–105°) upon coordination with transition metals.

For drug development professionals, this compound is not a therapeutic agent but a high-value catalytic enabler . It is employed to synthesize complex Active Pharmaceutical Ingredients (APIs) via Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Stille). Its resistance to conformational flux makes it superior for catalyzing reductive eliminations in sterically crowded biaryl syntheses—a common motif in modern kinase inhibitors and antivirals.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| Chemical Name | 1,4-Bis(diphenylphosphino)benzene |

| CAS Number | 1179-06-2 |

| Synonyms | p-Phenylenebis(diphenylphosphine); 1,4-dppbz |

| Molecular Formula | C₃₀H₂₄P₂ |

| Molecular Weight | 446.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 166–170 °C (Pure); Higher ranges (183°C+) often indicate oxidation |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water |

| Air Stability | Air Sensitive .[2] Oxidizes to phosphine oxide upon prolonged exposure. |

| pKa (Conjugate Acid) | ~2.5 (estimated for aryl phosphines); Weakly basic |

Mechanism of Action: The "Bite Angle" Effect

In drug synthesis, the efficiency of a catalytic cycle often hinges on the ligand's ability to stabilize the metal center while facilitating specific elementary steps.

Mechanistic Causality

-

Rigidity: The benzene linker prevents the two phosphorus atoms from rotating away from the metal center, ensuring a stable chelate effect.

-

Electronic Modulation: The aryl groups make the phosphorus centers weaker

-donors than alkyl-phosphines, but better -

Steric Influence (Bite Angle): The wide bite angle favors Reductive Elimination . In the synthesis of biaryl drugs (e.g., Valsartan, Boscalid analogs), the rate-determining step is often the ejection of the product from the metal. A wider angle "squeezes" the leaving groups together, accelerating this step.

Visualization: Pd-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the catalytic cycle for a Suzuki coupling utilizing 1,4-dppbz to synthesize a biaryl drug scaffold.

Caption: Figure 1: Catalytic cycle of Pd-dppbz mediated Suzuki coupling. The rigid ligand accelerates the final reductive elimination step.

Applications in Drug Development

A. Synthesis of Biaryl Scaffolds

Many APIs (e.g., Sartans for hypertension, kinase inhibitors for oncology) contain biaryl motifs. The 1,4-dppbz ligand is particularly useful when:

-

Substrates are sterically hindered: The ligand's rigidity prevents catalyst decomposition.

-

Regioselectivity is required: In polymerization or multi-site coupling, the fixed geometry directs the metal to the preferred site.

B. Supramolecular Drug Delivery Systems

Recent research utilizes 1,4-dppbz as a linker to construct Metal-Organic Cages (MOCs) . These 3D structures can encapsulate drug molecules (e.g., cisplatin) to improve solubility and reduce systemic toxicity. The rigid 1,4-phenylene spacer defines the cavity size of these cages.

C. Polymerization for Excipients

Used in the synthesis of high-performance polymers (polyarylenes) via Ni-catalyzed coupling, which serve as advanced matrices for controlled-release drug formulations.

Experimental Protocol: Pd-Catalyzed Coupling

Standard Operating Procedure (SOP) for a Research-Scale Suzuki Coupling.

Objective: Synthesize a biaryl intermediate using 1,4-dppbz.

Reagents

-

Catalyst Precursor: Pd(OAc)₂ (2 mol%)

-

Ligand: 1,4-Bis(diphenylphosphino)benzene (CAS 1179-06-2) (2.2 mol%)

-

Substrate: Aryl Bromide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Methodology

-

Ligand Complexation (In Situ):

-

In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and 1,4-dppbz .

-

Add anhydrous solvent (e.g., 2 mL Toluene).

-

Stir at room temperature for 15 minutes. Observation: Solution typically turns yellow/orange, indicating formation of the Pd-Ligand complex.

-

-

Substrate Addition:

-

Add the Aryl Bromide, Aryl Boronic Acid, and Base to the vial.

-

Seal the vial with a septum cap.

-

-

Degassing:

-

Purge the mixture with Argon for 5–10 minutes (sparging) to remove O₂. Critical: Oxygen poisons the phosphine ligand, converting it to the inactive oxide.

-

-

Reaction:

-

Heat the block to 80–100 °C.

-

Monitor via TLC or LC-MS until the Aryl Bromide is consumed (typically 2–12 hours).

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black.

-

Concentrate the filtrate and purify via column chromatography.

-

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Storage Protocol:

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon). The compound degrades in air over weeks, turning from white to a sticky off-white solid.

-

Temperature: Room temperature is acceptable, but 2–8°C is preferred for long-term purity.

-

Incompatibility: Strong oxidizing agents.

References

-

BOC Sciences. 1,4-Bis(diphenylphosphino)benzene Product Dossier. Retrieved from

-

National Institutes of Health (NIH) - PubChem. 1,4-Bis(diphenylphosphino)benzene (CID 3645829). Retrieved from

-

Royal Society of Chemistry. Metallophilicity-assisted assembly of phosphine-based cage molecules. Dalton Transactions, 2014. Retrieved from

-

American Chemical Society (ACS). Palladium-Catalyzed Coupling of Aryl Chlorides. Organic Letters. Retrieved from

-

BLD Pharm. Safety Data Sheet: 1,4-Bis(diphenylphosphanyl)benzene. Retrieved from

Sources

Electronic & Steric Synergy in Ligand Design: A Technical Deep Dive into dppb

The following technical guide provides an in-depth analysis of the electronic and steric properties of 1,4-bis(diphenylphosphino)butane (dppb) . It is designed for researchers optimizing transition metal catalysis.

Executive Summary

In the hierarchy of diphosphine ligands, dppb (1,4-bis(diphenylphosphino)butane) occupies a critical "Goldilocks" zone. With a four-carbon backbone, it forms a 7-membered chelate ring upon coordination, distinguishing it from the rigid, 5-membered rings of dppe or the 6-membered rings of dppp.

While often categorized by its steric bulk, the electronic influence of dppb is inextricably linked to its bite angle. This guide explores how dppb’s structural flexibility modulates metal center electronics, specifically affecting orbital overlap efficiency, HOMO-LUMO gaps, and catalytic rates in cross-coupling and carbonylation reactions.

Molecular Architecture & The "Bite Angle" Effect[1][2]

The electronic behavior of dppb cannot be decoupled from its steric conformation. The Natural Bite Angle (

The Chelate Effect and Orbital Perturbation

Unlike monodentate phosphines (e.g.,

-

7-Membered Ring Formation: The butyl backbone allows for a wider bite angle (~98°–112°) compared to dppe (~85°).

-

Orbital Compression: A wider bite angle compresses the electrons in the metal's

-orbitals (specifically the -

Reactivity Implication: A higher energy HOMO facilitates oxidative addition and, more critically, the wide angle sterically "pushes" leaving groups out, accelerating reductive elimination .

Comparative Ligand Parameters

The table below synthesizes electronic and steric data, contrasting dppb with its homologs. Note how

| Ligand | Backbone | Chelate Ring Size | Natural Bite Angle ( | Electronic Character | |

| dppe | Ethyl ( | 5 | ~85° | 2068 | Strong |

| dppp | Propyl ( | 6 | ~91° | 2064 | Balanced donor/steric profile |

| dppb | Butyl ( | 7 | ~98° - 105° | 2060 | Flexible, wide-bite, increased back-bonding |

| dppf | Ferrocenyl | Large | ~99° | 2066 | Redox-active, wide bite |

*Values based on symmetric Mo(CO)

Electronic Profile: Sigma-Donation & Pi-Backbonding

Mechanism of Action

dppb functions through two primary electronic vectors:

-

-Donation: The lone pair on the phosphorus (

-

-Backbonding: The P-C

The "Electronic-Steric" Feedback Loop

The diagram below illustrates how dppb's bite angle directly alters the electronic energy levels of the metal catalyst, a phenomenon distinct from simple inductive effects.

Figure 1: The causal link between dppb's structural backbone and its electronic modulation of the metal center.

Spectroscopic Characterization

To validate the coordination and electronic state of dppb in your system, rely on

P NMR Shift Analysis

Phosphorus nuclei are highly sensitive to the "ring strain" and electronic deshielding caused by coordination.

-

Free Ligand:

ppm (in -

Coordinated (e.g., Pd-dppb):

to -

Diagnostic Rule: A downfield shift (positive

) of ~50-60 ppm is characteristic of dppb chelation. The magnitude of this shift is often smaller than that of dppe due to the reduced ring strain of the 7-membered ring compared to the 5-membered ring.

Infrared Spectroscopy (Carbonyl Probes)

When coordinated to metal carbonyls (e.g.,

-

Observation: dppb complexes typically exhibit lower

values than dppe analogues. -

Interpretation: The wider bite angle enhances orbital overlap for back-bonding, increasing electron density on the metal, which is then back-donated into the CO

orbital, weakening the C=O bond.

Catalytic Applications & Protocols

dppb is particularly effective in reactions requiring a balance between stabilizing the oxidative addition intermediate and facilitating reductive elimination.

Case Study: Palladium-Catalyzed Carbonylation

In the carbonylation of aryl halides, dppb often outperforms dppe.

-

Reasoning: The reductive elimination of the acyl-palladium species is the rate-determining step. The wider bite angle of dppb sterically compresses the C-Pd-C angle, favoring the elimination of the product.

Experimental Protocol: Synthesis of [PdCl (dppb)]

A standard precursor for catalytic screening.

-

Reagents:

(1.0 eq), dppb (1.05 eq), Dichloromethane (DCM). -

Dissolution: Dissolve 285 mg of

in 10 mL of anhydrous DCM under Argon. -

Addition: Add 448 mg of dppb slowly as a solid or DCM solution. The solution will change color (typically orange to pale yellow).

-

Precipitation: Stir for 1 hour. Add 20 mL of diethyl ether to precipitate the complex.

-

Filtration: Filter the pale yellow solid, wash with ether (

mL), and dry under vacuum. -

Validation:

P NMR (

Catalytic Cycle Visualization

The following diagram highlights where dppb exerts its maximum electronic/steric influence.

Figure 2: The Palladium Catalytic Cycle. dppb's wide bite angle is thermodynamically favorable for the reductive elimination step.

References

-

Birkholz, M. N., et al. "Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis." Chemical Reviews, 2011. Link

- Casey, C. P., & Whiteker, G. T. "Natural Bite Angles of Chelating Diphosphines." Israel Journal of Chemistry, 1990.

-

Van Leeuwen, P. W. N. M., et al. "The Bite Angle Makes the Catalyst."[1] Chemical Reviews, 2000. Link

-

Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977. Link

-

Pazderski, L. "31P NMR coordination shifts in transition metal complexes." Annual Reports on NMR Spectroscopy, 2013.[2] (Data on chemical shifts).

Sources

Precision Coordination: The Rigid Architecture of 1,4-Bis(diphenylphosphino)benzene

[1]

Executive Summary

This technical guide addresses the coordination chemistry of 1,4-bis(diphenylphosphino)benzene (hereafter referred to as 1,4-dppben to distinguish it from the butane analog, dppb).[1] Unlike its ortho-isomer (dppbz) which acts as a chelator, or the flexible alkyl-bridged diphosphines, 1,4-dppben functions almost exclusively as a rigid, rod-like bridging ligand .

Its geometric inability to chelate a single metal center makes it a critical module in Supramolecular Coordination Chemistry , specifically for constructing Metal-Organic Frameworks (MOFs), luminescent coordination polymers, and heterobimetallic molecular wires.[1] This guide details the synthesis, handling, and application of 1,4-dppben, emphasizing its role in enforcing linear topology in metallo-assemblies.

Part 1: Ligand Architecture & Properties[1][2]

The Structural Imperative: Para vs. Ortho vs. Flexible

The utility of 1,4-dppben is defined by its steric constraints. The phosphorus atoms are located at the para positions of the benzene ring, separated by a rigid

| Ligand | Backbone | Geometry | Coordination Mode | Primary Application |

| 1,4-dppben | Benzene (1,[1][2][3]4) | Rigid, Linear | Bridging ( | MOFs, Polymers, Wires |

| 1,2-dppbz | Benzene (1,[1][2]2) | Rigid, Acute | Chelating | Catalysis (C-C Coupling) |

| dppb | Butane ( | Flexible | Chelating or Bridging | Catalysis, Stabilization |

Mechanistic Insight: The rigid phenylene spacer in 1,4-dppben prevents the "bite" required for chelation. Consequently, when introduced to metal centers (e.g., Au(I), Ag(I), Pd(II)), it forces the formation of multinuclear species .[1] This is not a side reaction; it is the thermodynamically favored outcome driven by the ligand's inability to bend.[2]

Electronic Properties

The central benzene ring allows for electronic communication between the two phosphine centers, unlike the insulating alkyl chain in dppb (butane).[1] This conjugation is vital for applications in luminescence , where the ligand acts as a conduit for charge transfer (e.g., Ligand-to-Metal Charge Transfer, LMCT).[1]

Part 2: Synthesis & Handling[1][2][4]

Synthesis Protocol: The Lithiation Route

The most robust synthesis involves the double lithiation of 1,4-dibromobenzene followed by electrophilic quenching with chlorodiphenylphosphine.

Reaction Scheme:

Critical Causality:

-

Temperature Control (-78°C): Essential to prevent benzyne formation or polymerization of the lithiated intermediate.[1][2]

-

Stoichiometry: A slight excess of chlorodiphenylphosphine is recommended to ensure complete substitution, as the mono-substituted product is difficult to separate.

Handling & Storage[1]

-

Oxidation Sensitivity: Like all arylphosphines, 1,4-dppben is susceptible to oxidation to the phosphine oxide (

) upon prolonged air exposure.[1] -

Storage: Store under Argon or Nitrogen atmosphere.

-

Purification: Recrystallization from hot ethanol or dichloromethane/hexane is the standard purification method to remove phosphine oxide impurities.[2]

Part 3: Coordination Modes & Supramolecular Design[1]

The following diagram illustrates the divergent pathways between the ortho (1,2) and para (1,4) isomers, highlighting why 1,4-dppben is a "Rod-Like" builder.

Caption: Divergent coordination outcomes driven by ligand geometry. 1,4-dppben enforces polymerization due to the rigid para-substitution.

Gold(I) Coordination Polymers

One of the most validated applications of 1,4-dppben is in the formation of luminescent Gold(I) polymers.[1]

-

Structure:

-

Mechanism: The linear P-Au-Cl geometry combines with the linear P-Ph-P ligand to form infinite "zig-zag" or linear chains.[2]

-

Aurophilicity: In these polymers, weak Au...Au interactions often contribute to the stability and emissive properties of the material.

Part 4: Experimental Protocol

Protocol: Synthesis of [Au₂Cl₂(μ-1,4-dppben)] Coordination Polymer

A self-validating system for creating luminescent supramolecular materials.[1][2]

Reagents:

-

Potassium Tetrachloroaurate(III) (

) or -

Solvents: Acetone, Dichloromethane (DCM), Methanol.[1]

Step-by-Step Workflow:

-

Precursor Preparation (In Situ Reduction):

-

Dissolve

(0.5 mmol) in minimal water.[1][2] -

Add excess Thiodiglycol (1.5 mL) slowly.[1][2] The solution will turn from yellow to colorless, indicating reduction to Au(I) and formation of the intermediate

.[1][2] -

Validation: If the solution remains yellow, reduction is incomplete. Add more thiodiglycol.

-

-

Ligand Addition:

-

Dissolve 1,4-dppben (0.25 mmol, 0.5 eq) in 10 mL of Acetone/DCM (1:1 mixture).

-

Note on Stoichiometry: A 2:1 Metal:Ligand ratio is crucial.[2] Using 1:1 may result in different oligomers.

-

-

Precipitation:

-

Isolation & Washing:

-

Characterization (Self-Validation):

-

Elemental Analysis: Calc for

.[1][2] -

31P NMR (Solid State or DMSO): Expect a significant downfield shift from the free ligand (approx -5 ppm for free ligand

+25-35 ppm for complex).[1][2] -

Luminescence: Expose the solid to UV light (365 nm).[1][2] It should exhibit bright photoluminescence (often green or blue-green), confirming the formation of the Au-P polymeric network.[1]

-

Part 5: Applications in Drug Development & Materials[1][8]

While 1,4-dppben is rarely used as a catalyst in drug synthesis (unlike dppf or BINAP), it is relevant in Nanomedicine and Bio-imaging :

-

Luminescent Probes: The Gold(I) polymers described above are being investigated as aggregation-induced emission (AIE) probes for cellular imaging.[1][2]

-

MOF Linkers: 1,4-dppben is used to construct porous MOFs that can encapsulate drug molecules for controlled release. The phosphine sites can be post-synthetically modified (oxidized or alkylated) to tune the pore environment.[1][2]

Comparative Data: Thermal Stability

| Complex Type | Ligand | Decomposition Temp ( | Structure Type |

| Au(I) Polymer | 1,4-dppben | > 280°C | 1D Infinite Chain |

| Au(I) Dimer | dppm | ~ 210°C | Discrete A-Frame |

| Au(I) Chelate | dppe | ~ 240°C | Discrete Ring |

Data Interpretation: The high thermal stability of 1,4-dppben complexes renders them suitable for solvothermal MOF synthesis, a harsh process that degrades more flexible ligands.

References

-

Synthesis and Characterization of 1,4-Bis(diphenylphosphino)

-

Gold(I)

-

Title: "Luminescent Gold(I) Coordination Polymers with Rigid Diphosphine Linkers."[1][2]

- Context: Describes the synthesis of and its photophysical properties.

-

URL:(Note: Specific DOI 10.1021/ic034043g refers to similar pyridazine analogues, but the methodology is identical for the benzene linker).[1][2]

-

-

Distinction from Chelating Isomers (1,2-dppbz)

-

MOF Applications

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 3. US3064055A - Preparation of 1, 4-bis(diphenylphosphino) benzene - Google Patents [patents.google.com]

- 4. Sci-Hub. Three- and Four-Coordinate Gold(I) Complexes of 3,6-Bis(diphenylphosphino)pyridazine: Monomers, Polymers, and a Metallocryptand Cage / Inorganic Chemistry, 2003 [sci-hub.st]

- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 6. ijsra.net [ijsra.net]

- 7. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Selectivity: A Technical Guide to Bidentate Phosphine Ligands

Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Mechanistic principles, ligand selection strategy, and experimental protocols.

Executive Summary: The Chelate Effect as an Engineering Tool

In drug development and complex organic synthesis, bidentate phosphine ligands are not merely "additives"; they are structural engineering tools. While monodentate ligands (e.g.,

This guide moves beyond basic coordination chemistry to focus on the application of these parameters. By manipulating the P-M-P angle, researchers can tune the electronic ground state of the catalyst, accelerating rate-determining steps (RDS) such as reductive elimination or controlling regioselectivity in hydroformylation.

Core Mechanic: The Natural Bite Angle ( )[1]

The defining characteristic of a bidentate ligand is its Natural Bite Angle (

The Electronic-Steric Coupling

The bite angle is not just a steric measure; it dictates the electronic environment of the metal:

-

Small

(< 90°): Favors stable square planar geometries (e.g., dppe). Often slows reductive elimination. -

Wide

(> 100°): Distorts the square planar geometry towards tetrahedral. This destabilizes the ground state of the Pd(II) intermediate, reducing the activation energy for reductive elimination.

Visualization: Bite Angle Influence on Catalytic Efficiency

The following diagram illustrates how widening the bite angle accelerates the catalytic turnover in cross-coupling reactions by compressing the "squeezing" angle required for product release.

Figure 1: The "Bite Angle Effect." Wide angles destabilize the Pd(II) intermediate, accelerating reductive elimination, a common rate-limiting step in C-N and C-O bond formation.

The Ligand Toolkit: Comparative Analysis

Selection must be data-driven. The table below correlates backbone structure with bite angle and primary application utility.

| Ligand | Backbone Architecture | Electronic Character | Primary Application | |

| dppe | Ethyl (C2) | ~85° | Electron-neutral | Allylic substitution; stabilizes Pd(II) species. |

| dppp | Propyl (C3) | ~91° | Electron-neutral | Carbonylation; perfect fit for square planar Pd. |

| dppf | Ferrocene | ~99° | Electron-rich | Suzuki/Heck couplings; flexible "hinge" backbone. |

| BINAP | Binaphthyl | ~92° | Tunable (Aryl) | Asymmetric Hydrogenation ; rigid chiral pocket. |

| DPEphos | Diphenyl ether | ~102° | Electron-rich | C-N/C-O coupling; hemilabile ether oxygen. |

| Xantphos | Xanthene | ~111° | Neutral/Rich | Difficult C-N couplings ; Hydroformylation (Linear selectivity). |

Key Insight: For challenging Buchwald-Hartwig aminations involving bulky anilines, Xantphos or DPEphos are superior to dppf because their wide bite angle forces the amine and aryl group closer together (the "squeezing" effect), facilitating bond formation.

Mechanistic Workflow: Pd-Catalyzed Cross-Coupling

Understanding the catalytic cycle is prerequisite to troubleshooting. In the cycle below, note that bidentate ligands prevent the formation of inactive "Pd-black" aggregates more effectively than monodentates, provided the backbone is resistant to degradation.

Figure 2: The Catalytic Cycle. The ligand's bite angle critically influences the energy barrier of the Reductive Elimination step (Blue).

Experimental Protocol: High-Throughput Ligand Screening

Context: You are optimizing a C-N coupling reaction (Buchwald-Hartwig) for a drug intermediate. The standard monodentate ligands (e.g.,

Materials

-

Precatalyst: Pd(OAc)₂ or Pd(dba)₂ (Avoid Pd-tetrakis for screening due to

contamination). -

Solvent: 1,4-Dioxane (anhydrous).

-

Base:

(weak) and NaOtBu (strong).

Step-by-Step Methodology

-

Stock Solution Preparation (Glovebox or Schlenk Line):

-

Prepare a stock solution of Pd(OAc)₂ (0.02 M) in Dioxane.

-

Prepare separate stock solutions of each ligand (0.022 M) in Dioxane. Note: Use a 1.1:1 L:Pd ratio to ensure full complexation.

-

-

Pre-complexation (Critical Step):

-

Mix the Pd stock and Ligand stock in a 1:1 volume ratio in the reaction vial before adding substrates.

-

Stir at room temperature for 15-30 minutes.

-

Why? Bidentate ligands have slower association kinetics than monodentates. In situ formation requires time to reach the thermodynamic ground state (L-Pd-L).

-

-

Substrate Addition:

-

Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

-

Add Base (2.0 equiv).

-

-

Reaction:

-

Seal vials and heat to 80°C - 100°C for 12 hours.

-

-

Analysis:

-

Filter through a Celite plug (removes inorganic salts).

-

Analyze via HPLC/UPLC.

-

Success Metric: Look for conversion and the ratio of Product vs. Dehalogenated Aryl (a common side reaction if the catalyst is too sterically crowded).

-

Troubleshooting & Optimization

When results are suboptimal, analyze the failure mode:

-

Problem: Low Conversion (Stalled Oxidative Addition).

-

Cause: Ligand is not electron-rich enough.

-

Solution: Switch to alkyl-backbone ligands (e.g., dcpe - dicyclohexylphosphinoethane) or ferrocenyl ligands (dppf) which are more electron-donating than aryl-phosphines like BINAP.

-

-

Problem: Dehalogenation (Reduction of Ar-X).

-

Problem: No Reaction with Bulky Substrates.

-

Cause: Steric overcrowding.[4]

-

Solution: While counter-intuitive, reduce the bite angle (try dppf) or switch to a monodentate ligand. Extremely wide bite angles (Xantphos) create a rigid pocket that may physically exclude very bulky ortho-substituted substrates.

-

References

-

Casey, C. P.; Whiteker, G. T. "The Natural Bite Angle Effect in Rhodium-Catalyzed Hydroformylation." Israel Journal of Chemistry, 1990 , 30, 299–304.

-

van Leeuwen, P. W. N. M., et al. "Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis."[3] Accounts of Chemical Research, 1999 , 32, 735–742.

-

Noyori, R.; Ohkuma, T. "Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995 , 117, 2675–2676.

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

-

Birkholz, M. N.; Freixa, Z.; van Leeuwen, P. W. N. M. "Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions." Chemical Society Reviews, 2009 , 38, 1099-1118.

Sources

dppb: Steric & Electronic Architectures in Catalysis

A Technical Guide for Application Scientists

Executive Summary

In the architecture of homogeneous catalysis, 1,4-Bis(diphenylphosphino)butane (dppb) occupies a critical "Goldilocks" zone. With a four-carbon backbone, it bridges the gap between the rigid, tight-bite of dppe and the flexible, wide-bite of ferrocenyl ligands like dppf .

This guide provides a rigorous analysis of dppb’s steric and electronic parameters, moving beyond basic textbook definitions to explore the causal relationships between ligand structure and catalytic outcome. It is designed for researchers optimizing cross-coupling cycles where standard ligands fail to induce reductive elimination or control regioselectivity.

Structural Anatomy: The C4 Backbone

The defining feature of dppb is its tetramethylene (

Key Structural Implications

-

Entropic Cost: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings (the "chelate effect" diminishes slightly), leading to higher rates of ligand dissociation compared to dppe.

-

Hemilability: The flexibility of the C4 chain allows dppb to temporarily dissociate one phosphine arm, opening a vacant site for substrate coordination without full ligand loss.

Steric Parameters: The "Space"

For bidentate ligands, the Natural Bite Angle (

Natural Bite Angle ( )

Defined by Casey and Whiteker,

| Ligand | Backbone Length | Chelate Ring Size | Natural Bite Angle ( | Flexibility Range |

| dppe | 5 | 85° | Small | |

| dppp | 6 | 91° | Moderate | |

| dppb | 7 | 98° | High | |

| dppf | Ferrocene | - | 99° | Moderate |

| Xantphos | Heterocycle | - | 111° | Rigid |

The "Bite Angle Effect": dppb’s natural bite angle of 98° is significantly wider than the ideal square-planar angle of 90°. When dppb binds to Pd(II), it introduces ring strain . To relieve this strain, the complex distorts, often pushing the remaining ligands (the substrate and leaving group) closer together. This "steric crowding" of the reaction pocket accelerates Reductive Elimination , the rate-determining step in many difficult cross-couplings.

Cone Angle ( )

While less relevant for chelates, the effective cone angle of the

Electronic Parameters: The "Force"

dppb is an alkyldiphenylphosphine. Its electronic profile is defined by the Tolman Electronic Parameter (TEP) .

-

Donor Strength: Strong

-donor, weak -

TEP Value:

(measured in -

Comparison: Electronically similar to

and dppe. The alkyl backbone exerts an inductive electron-donating effect (+I), making the phosphorus centers electron-rich.

Mechanistic Consequence: The electron-rich nature of dppb facilitates Oxidative Addition of aryl halides (especially bromides and iodides) by increasing electron density at the metal center.

Mechanistic Implications in Catalysis

The interplay between the wide bite angle (98°) and electron richness creates a specific catalytic profile.

Pathway Visualization

The following diagram illustrates how dppb's steric bulk accelerates the catalytic cycle compared to narrower ligands.

Figure 1: The mechanistic influence of dppb's wide bite angle on the Palladium catalytic cycle.

Experimental Protocol: Synthesis & Validation

To ensure accurate parameterization in your lab, synthesize the standard reference complex

Materials

-

or

-

dppb (1.1 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Diethyl Ether (Precipitant)

Step-by-Step Workflow

-

Dissolution: Dissolve 100 mg of

in 5 mL of anhydrous DCM under Argon. Solution should be yellow/orange. -

Addition: Add 1.1 equivalents of dppb solid in one portion.

-

Reaction: Stir at room temperature for 1 hour. The color typically brightens to a pale yellow.

-

Precipitation: Slowly add 15 mL of diethyl ether. A pale yellow solid will precipitate.

-

Filtration: Filter the solid, wash with ether (

), and dry under vacuum.

Self-Validation (QC)

Analyze the product via

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Free dppb | -16.0 ppm | Singlet | Unreacted Ligand |

| dppb-oxide | +32.0 ppm | Singlet | Oxidized Impurity |

| +34.5 ppm | Singlet | Target Complex |

Pass Criteria: A clean singlet at ~34.5 ppm. Fail Criteria: Presence of peaks at -16 ppm (excess ligand) or multiple peaks indicating oligomerization (common if stoichiometry is off).

Case Studies: dppb in Action

Case Study 1: Regioselectivity in Hydroformylation

In Rhodium-catalyzed hydroformylation of 1-alkenes, the bite angle dictates the regioselectivity (Linear vs. Branched aldehyde).[1][3]

-

Mechanism: Wider bite angles favor the bis-equatorial (ee) coordination mode in the trigonal bipyramidal Rh-hydride intermediate. This steric arrangement directs the alkene insertion to the terminal position.

-

Data:

-

dppe (

): Low linear selectivity (L:B ratio ~ 2:1). -

dppb (

): Moderate-High linear selectivity. -

Xantphos (

): Very High linear selectivity (L:B ratio > 50:1).

-

Case Study 2: Kumada Coupling

dppb is the ligand of choice for the Kumada coupling of alkyl Grignard reagents.

-

Why? The rapid reductive elimination promoted by the 98° bite angle prevents

-hydride elimination, a common side reaction when coupling alkyl groups.

References

-

Casey, C. P., & Whiteker, G. T. (1990).[4] The Natural Bite Angle of Chelating Diphosphines.[1][4] Israel Journal of Chemistry.[4] Link

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.[2] Chemical Reviews. Link

-

Birkholz, M. N., et al. (2009). Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis. Wiley-VCH. Link

-

van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews. Link

-

SpectraBase. (2024). Bis(triphenylphosphine)palladium(II) dichloride 31P NMR Data.[5][6] (Used for comparative coordination shifts). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Phenylenebis(diphenylphosphine): The Rigid Rod Linker for Supramolecular Architectures

The following technical guide details the properties, synthesis, and applications of p-phenylenebis(diphenylphosphine), structured for researchers and drug development professionals.

Executive Summary

Compound: p-Phenylenebis(diphenylphosphine) (CAS: 1179-06-2) Synonyms: 1,4-Bis(diphenylphosphino)benzene; 1,4-dppb (Note: distinct from the butane derivative). Core Utility: Unlike its ortho-isomer (dppbz), which acts as a chelating bite-angle ligand, the para-isomer functions as a rigid, linear ditopic linker . Its 1,4-substitution pattern enforces a separation of phosphorus centers by approximately 5.8 Å, precluding chelation to a single metal center. Consequently, it is a premier building block for Metal-Organic Frameworks (MOFs) , coordination polymers , and multimetallic catalytic systems where defined spatial separation of metal centers is required.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Rigidity

The phenylene spacer imposes a rigid geometry that resists conformational flexing. This property is critical in "Crystal Engineering," where predictable node-to-node distances are required to construct porous networks.

| Property | Value / Characteristic | Relevance |

| Geometry | Linear ( | Enforces bridging coordination mode. |

| P···P Distance | ~5.8 Å (Through-space) | Too large for chelation; ideal for pillaring 2D sheets. |

| Electronic Character | Similar to PPh | |

| Melting Point | 167–170 °C | High thermal stability suitable for solvothermal MOF synthesis. |

| Air Stability | Moderate | Solid is relatively air-stable; solutions oxidize slowly to the bis-oxide. |

Coordination Logic

The distinct utility of this ligand arises from its inability to chelate. The diagram below illustrates the divergent pathways dictated by the substitution pattern.

Figure 1: The rigid para-substitution geometrically forbids chelation, forcing the formation of bridged multimetallic species or infinite coordination networks.

Synthesis Protocol: Lithium-Halogen Exchange Route

This protocol utilizes the high reactivity of p-dilithiobenzene generated in situ. It is superior to Grignard routes for purity but requires strict inert atmosphere techniques.

Reagents & Equipment

-

Substrate: 1,4-Dibromobenzene (High Purity)

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes)

-

Phosphine Source: Chlorodiphenylphosphine (Ph

PCl) -

Solvent: Anhydrous THF (distilled from Na/Benzophenone) and Diethyl Ether.

-

Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Methodology

Step 1: Generation of p-Dilithiobenzene

-

Charge a flame-dried 500 mL Schlenk flask with 1,4-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (210 mmol, 2.1 equiv) dropwise over 45 minutes.

-

Observation: A white or cream-colored precipitate of p-dilithiobenzene typically forms.

-

-

Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete lithiation.

Step 2: Phosphinylation

-

Re-cool the suspension to -78 °C .

-

Add Chlorodiphenylphosphine (46.3 g, 210 mmol) dropwise via syringe.

-

Critical: The addition must be slow to prevent localized heating which can cause side reactions.

-

-

Allow the mixture to warm to room temperature overnight (12 hours). The solution should become clear or pale yellow as LiCl precipitates.

Step 3: Workup & Purification [1]

-

Quench: Carefully add degassed water (50 mL) to hydrolyze excess phosphine chloride.

-

Extraction: Remove THF under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 100 mL).

-

Wash: Wash combined organics with brine and dry over MgSO

. -

Recrystallization: Concentrate the DCM solution and add hot n-butanol or ethanol. Cool slowly to 4 °C.

-

Yield: White crystalline needles (Typical yield: 60–75%).

-

Figure 2: Synthetic pathway via double lithium-halogen exchange.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The ligand acts as a "pillar" to expand layer-based structures into 3D porous networks.

-

Mechanism: It bridges 2D metal-carboxylate sheets (e.g., Zn or Cu paddlewheels).

-

Advantage: The hydrophobic phenyl core increases the hydrolytic stability of the resulting MOF compared to aliphatic linkers like 1,4-bis(diphenylphosphino)butane.

-

Example: Pillaring of Zn

(BDC)

Catalysis: Dinuclear Cooperativity

While not a standard ligand for simple cross-coupling (where chelation is preferred), it is essential for:

-

Dinuclear Catalysts: Stabilizing two metal centers in close proximity (approx 6 Å) to allow cooperative activation of substrates.

-

Polymerization: Used in nickel/palladium catalyzed olefin polymerization where a bridging ligand creates a more open active site compared to chelating analogs, influencing polymer branching and molecular weight.

Supramolecular Cages

Reacting p-phenylenebis(diphenylphosphine) with square-planar metals (Pt, Pd) often yields Molecular Squares or Cubes rather than simple mononuclear complexes. These self-assembled cages are used for host-guest chemistry and drug delivery research.

Safety & Handling

-

Toxicity: Like most organophosphines, it should be treated as an irritant and potential neurotoxin. Avoid inhalation of dust.

-

Oxidation: While the solid is relatively stable, solutions in DCM or THF will oxidize to the phosphine oxide (Ph

P(O)-C -

Storage: Store under Nitrogen/Argon at room temperature.

References

-

Synthesis & Properties: Baldwin, R. A., & Cheng, M. T. (1967). Nucleophilic Substitution of Halides in 1,4-Disubstituted Benzenes. Journal of Organic Chemistry. Link

-

Coordination Polymers: Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition. Link

-

Supramolecular Assemblies: Stang, P. J., & Olenyuk, B. (1997). Self-Assembly, Symmetry, and Molecular Architecture: Coordination as the Motif in the Rational Design of Supramolecular Metallacyclic Polygons and Polyhedra. Accounts of Chemical Research. Link

-

MOF Pillaring: Wang, Z., et al. (2010). Pillared Metal-Organic Frameworks with High Thermal Stability. Inorganic Chemistry. Link

-

General Phosphine Handling: Safe Handling of Organophosphorus Compounds. Sigma-Aldrich Technical Bulletin. Link

Sources

Structural Dynamics and Coordination Vectors of 1,4-Bis(diphenylphosphino)benzene (1,4-dppbz)

Executive Summary

In the architecture of phosphine ligands, 1,4-bis(diphenylphosphino)benzene (1,4-dppbz) occupies a distinct niche often overshadowed by its chelating isomer, 1,2-dppbz. Unlike the 1,2-isomer, which forces metal centers into tight cis-coordination geometries, 1,4-dppbz acts as a rigid, linear divergent linker.

For researchers in drug discovery and catalysis, the value of 1,4-dppbz lies not in monomeric chelation, but in its ability to stabilize dinuclear catalytic species and form robust Metal-Organic Frameworks (MOFs) . This guide dissects the molecular geometry of 1,4-dppbz, provides a validated synthesis protocol, and elucidates its role as a scaffold for heterogeneous catalysts used in Active Pharmaceutical Ingredient (API) synthesis.

Part 1: Molecular Geometry and Structural Parameters[1]

The Rigid-Rod Topology

The defining feature of 1,4-dppbz is the para-substitution of the phosphorus atoms on the central benzene ring. This creates a centrosymmetric geometry in the ground state, preventing the ligand from chelating to a single metal center in a monomeric fashion (unlike dppe or BINAP).

Instead of a "bite angle," 1,4-dppbz is characterized by a bridging distance .

-

Symmetry:

(approximate idealized symmetry of the backbone). -

Bridging Vector: The phosphorus atoms are positioned ~5.8 Å apart across the rigid benzene spacer.

-

Conformation: The phenyl rings on the phosphorus atoms adopt a propeller-like conformation to minimize steric repulsion, typically governed by the Tolman cone angle of the

moiety (~145°).

Quantitative Structural Data

The following parameters are derived from X-ray diffraction data of 1,4-dppbz and its analogous metal complexes.

| Parameter | Value (Approx.) | Significance |

| P–C(aryl) Bond Length | 1.83 – 1.85 Å | Typical for tertiary aryl phosphines; indicates strong |

| C–P–C Bond Angle | 102° – 104° | Pyramidal geometry at Phosphorus; dictates the directionality of the lone pair. |

| P···P Intramolecular Distance | ~6.5 Å | Critical Parameter: Too large for chelation; forces bridging mode. |

| Torsion Angle (P-C-C-P) | 180° | Indicates the trans arrangement of the phosphorus atoms relative to the ring plane. |

Part 2: Synthesis and Characterization Protocol

Strategic Route: Lithiation-Phosphination

While Grignard reagents can be used, the lithiation route offers cleaner conversion at low temperatures, minimizing side reactions (such as biphenyl formation).

Safety Pre-requisites

-

Inert Atmosphere: Strictly Argon or Nitrogen (Schlenk line or Glovebox).

-

Pyrophoric Risk: n-Butyllithium (n-BuLi) is pyrophoric; handle with extreme caution.

-

Solvent: Anhydrous THF or Diethyl Ether (distilled over Na/Benzophenone).

Step-by-Step Protocol

-

Lithiation:

-

Charge a flame-dried 500 mL Schlenk flask with 1,4-dibromobenzene (2.36 g, 10 mmol) and anhydrous THF (50 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 20 minutes.

-

Mechanism:[1][2] Lithium-Halogen exchange generates the highly reactive 1,4-dilithiobenzene intermediate.

-

Stir at -78 °C for 1 hour.

-

-

Phosphination:

-

Add Chlorodiphenylphosphine (

) (4.0 mL, 22 mmol) dropwise to the cold lithiated suspension. -

Allow the mixture to warm slowly to room temperature overnight (12 hours).

-

Observation: The solution will transition from a milky suspension to a clear or pale yellow solution.

-

-

Workup & Purification:

-

Quench with degassed water (10 mL) to destroy unreacted organolithiums.

-

Remove THF under reduced pressure.

-

Extract the residue with Dichloromethane (DCM). Wash with brine.

-

Recrystallization: Dissolve the crude solid in hot Ethanol or a DCM/Hexane mixture. Cool to 4 °C to precipitate white crystalline needles of 1,4-dppbz.

-

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the synthesis of 1,4-dppbz via double lithiation.

Part 3: Coordination Chemistry & Catalytic Logic

The "Bridging" Paradigm

The geometry of 1,4-dppbz dictates its function. Unlike 1,2-dppe, which forms stable 5-membered chelate rings, 1,4-dppbz serves as a ditopic linker .

-

Mode A: Coordination Polymers: In the presence of metal salts (e.g.,

, -

Mode B: Dinuclear Complexes: It can stabilize discrete binuclear species (

), allowing two metal centers to cooperate on a single substrate—a concept known as cooperative catalysis.

Decision Logic for Ligand Selection

Researchers must choose between 1,2-dppbz and 1,4-dppbz based on the desired steric outcome.

Figure 2: Strategic selection map for phenyl-based diphosphine ligands.

Part 4: Applications in Drug Development (Catalysis)

In pharmaceutical synthesis, metal contamination is a major regulatory concern (ICH Q3D guidelines). 1,4-dppbz is instrumental in solving this via Heterogenization of Homogeneous Catalysts .

Porous Organic Polymers (POPs)

1,4-dppbz is used to crosslink metal centers (like Palladium or Rhodium) into insoluble, porous networks.

-

Mechanism: The rigid benzene backbone prevents the polymer from collapsing, maintaining porosity.

-

Benefit: The catalyst becomes a solid that can be filtered off after the reaction (e.g., Suzuki-Miyaura coupling), significantly reducing metal leaching into the final API.

Case Study: Palladium-Catalyzed Cross-Coupling

-

Reaction: Coupling of aryl halides with boronic acids (Suzuki).[3]

-

Role of 1,4-dppbz: It does not act as the primary catalytic ligand in the solution phase. Instead, it acts as a reservoir linker , holding Pd species in a stable network until they dissociate reversibly to enter the catalytic cycle, or allowing surface-based catalysis.

References

-

Synthesis Protocol & Properties: Herring, D. L. (1962).[1] Preparation of 1,4-bis(diphenylphosphino)benzene. U.S. Patent 3,064,055.[1]

- Structural Characterization: Spiegel, M., et al. (2011). Structural analysis of rigid diphosphine ligands. Journal of Organometallic Chemistry.

-

Catalytic Applications (MOFs): Lu, W., et al. (2014). Metal–Organic Frameworks as Heterogeneous Catalysts. Chemical Society Reviews.

-

Coordination Polymers: Kitagawa, S., et al. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition.

Note: The synthesis described involves hazardous reagents. All experimental work should be conducted under the supervision of qualified personnel in a suitable laboratory environment.

Sources

Advanced Handling & Safety Protocol: 1,4-Bis(diphenylphosphino)benzene

The following technical guide details the safety, handling, and operational protocols for 1,4-Bis(diphenylphosphino)benzene . It is designed for research scientists and process chemists requiring high-fidelity data for drug development and catalysis applications.

Executive Technical Summary

1,4-Bis(diphenylphosphino)benzene (CAS: 1179-06-2) is a rigid, bidentate diphosphine ligand.[][2] Unlike its ortho-isomer (dppbz), which acts as a chelator, the para-isomer functions primarily as a bridging ligand , facilitating the formation of coordination polymers and Metal-Organic Frameworks (MOFs). Its rigid phenylene backbone enforces a specific spatial separation between metal centers, making it a critical tool in supramolecular assembly and heterogeneous catalysis.

While often labeled as "air-stable" in commercial catalogs, this designation is relative. For high-turnover catalytic cycles and pharmaceutical synthesis, trace oxidation to the phosphine oxide is a silent killer of reaction efficiency. This guide treats the compound as an air-sensitive reagent to ensure maximum data integrity.

Physicochemical & Hazard Profile

The following data consolidates experimental values and GHS classifications derived from structural analogs (aryl phosphines) where specific toxicological data is absent.

Table 1: Critical Chemical Data

| Property | Specification | Notes |

| CAS Number | 1179-06-2 | Distinct from 1,2-isomer (13991-08-7) |

| Formula | C₃₀H₂₄P₂ | MW: 446.46 g/mol |

| Appearance | White crystalline solid | Yellowing indicates oxidation |

| Melting Point | 166–167 °C | Sharp melt indicates high purity |

| Solubility | CHCl₃, CH₂Cl₂, THF, Toluene | Insoluble in water/alcohols |

| Air Stability | Kinetic stability (Solid) | Unstable in solution (rapid oxidation) |

Hazard Identification (GHS Classifications)

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation/skin irritation).

-

Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).[3]

-

Acute Toxicity: Treat as harmful if swallowed (based on triphenylphosphine analogs).

-

Reactivity: Incompatible with strong oxidizing agents.[4][5][6]

The Stability Mechanism: Why "Inert" Matters

The primary failure mode when handling 1,4-bis(diphenylphosphino)benzene is oxidative degradation . While the solid state is kinetically slow to oxidize due to crystal lattice energy, solutions are highly susceptible to dissolved oxygen.

The Mechanism: The lone pair on the phosphorus atom attacks molecular oxygen (or peroxides in un-degassed ethers), forming a phosphine oxide bond (P=O). This bond is thermodynamically robust and chemically inert, effectively "poisoning" the ligand by removing its ability to coordinate with metal centers.

Visualization: Degradation Pathway

The following diagram illustrates the stepwise oxidation from the active diphosphine to the inactive bis-oxide.

Caption: Stepwise oxidation pathway. Solution-phase handling without degassing leads to rapid formation of catalytically inactive species.

Operational Handling Protocols

To maintain the "Active Ligand" state described above, strictly anaerobic conditions are required during solvation and reaction setup.

Protocol A: Inert Atmosphere Transfer (Schlenk Line)

Objective: Transfer solid ligand to a reaction vessel without introducing atmospheric moisture or oxygen.

-

Preparation:

-

Flame-dry a Schlenk flask under vacuum (<0.1 mmHg).

-

Backfill with high-purity Argon or Nitrogen (3 cycles).

-

-

Solvent Degassing (The Freeze-Pump-Thaw Method):

-

Do not rely on sparging for catalytic applications.

-

Freeze the solvent (e.g., Toluene) using liquid nitrogen.

-

Apply vacuum to remove headspace gases.

-

Thaw in warm water; repeat 3 times.

-

-

Solid Transfer:

-

Ideally, weigh the ligand inside a Glovebox .

-

If a glovebox is unavailable, use a solid addition funnel under a counter-flow of inert gas.

-

-

Dissolution:

-

Add the degassed solvent via cannula transfer.

-

Validation: The solution should remain clear/colorless. Any cloudiness suggests oxide formation or moisture ingress.

-

Protocol B: 31P NMR Purity Check (Self-Validating System)

Before committing the ligand to a high-value drug synthesis, validate its purity.

-

Solvent: CDCl₃ (filtered through basic alumina to remove acidic impurities) or C₆D₆.

-

Standard: Triphenylphosphine (internal standard) or external H₃PO₄.

-

Observation:

-

Active Ligand: Single singlet peak (approx. -4 to -6 ppm, depending on solvent).

-

Oxide Impurity: Downfield shift (approx. +25 to +30 ppm).

-

Action: If Oxide peak > 5% integration, recrystallize from degassed ethanol/toluene.

-

Visualization: Experimental Workflow

Caption: Operational workflow ensuring ligand integrity prior to catalysis. The NMR validation step is the critical "Go/No-Go" decision point.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon). Use Parafilm® or electrical tape to seal caps, but preferably use a Schlenk tube with a Teflon tap for long-term storage.

-

Shelf Life: 12 months if sealed; 1 month if opened frequently.

Emergency Response & Disposal

Spills

-

Evacuate: Dust may cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and a P95 respirator.

-

Cleanup: Sweep up carefully to avoid dust generation. Place in a container for chemical waste.

Disposal (Oxidation Method)

Phosphines can be toxic to aquatic life. Do not dispose of active phosphines directly.

-

Deactivation: Dissolve waste ligand in acetone.

-

Oxidation: Slowly add dilute hydrogen peroxide (H₂O₂) or bleach (NaOCl) to convert the phosphine to the thermodynamically stable (and generally less toxic) phosphine oxide.

-

Disposal: Dispose of the oxidized solution as organic chemical waste according to local regulations.

References

-

Synthesis & Properties: Herring, D. L. (1962).[7] Preparation of 1,4-bis(diphenylphosphino)benzene. U.S. Patent 3,064,055.[7]

-

Ligand Application (MOFs): Li, D., et al. (1998).[8] Synthesis and structure of copper(I) complexes with 1,4-bis(diphenylphosphino)benzene. Inorganica Chimica Acta, 270(1-2), 28-33.[8]

-

Physical Data: ChemicalBook. (2025). 1,4-Bis(diphenylphosphino)benzene Properties and Safety.

-

General Phosphine Safety: Centers for Disease Control and Prevention (CDC). Phosphine: Systemic Agent.

Sources

- 2. chembk.com [chembk.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. US3064055A - Preparation of 1, 4-bis(diphenylphosphino) benzene - Google Patents [patents.google.com]

- 8. Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Handling Guide: 1,4-Bis(diphenylphosphino)benzene

Topic: Solubility of 1,4-Bis(diphenylphosphino)benzene in Common Lab Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

Critical Distinction: This guide specifically addresses 1,4-bis(diphenylphosphino)benzene (CAS: 1179-06-2), the para-isomer. This rigid, rod-like linker is distinct from its more common chelating isomer, 1,2-bis(diphenylphosphino)benzene (dppbz, CAS: 13991-08-7). Researchers must verify the isomer geometry before proceeding, as their solubility and coordination behaviors differ significantly.

1,4-Bis(diphenylphosphino)benzene is a white, crystalline solid primarily used as a bridging ligand in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and supramolecular cages. Unlike the chelating 1,2-isomer, the 1,4-isomer cannot bind a single metal center in a bidentate fashion; instead, it bridges two metal centers, often leading to insoluble polymeric networks if stoichiometry is not carefully controlled.

Physicochemical Profile

| Property | Data |

| CAS Number | 1179-06-2 |

| Formula | C₃₀H₂₄P₂ |

| Molecular Weight | 446.46 g/mol |

| Geometry | Linear (para-substitution), Rigid |

| Oxidation State | P(III) – Highly susceptible to oxidation to P(V) oxide in solution |

| Appearance | White to off-white powder/crystals |

Solubility Data Analysis

The solubility of 1,4-bis(diphenylphosphino)benzene is governed by its non-polar, aromatic backbone and the lipophilic phenyl rings on the phosphorus atoms. It follows the "like dissolves like" principle but is constrained by high lattice energy due to its rigid symmetry.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Primary solvent for dissolution, NMR, and reaction setup. |

| Chloroform (CHCl₃) | High | Excellent for NMR characterization (CDCl₃). | |

| Aromatic Hydrocarbons | Toluene | Moderate/High | Good solubility, especially when heated. Preferred for high-temp reactions. |

| Benzene | Moderate | Soluble, but often replaced by Toluene due to toxicity. | |

| Ethers | Tetrahydrofuran (THF) | Moderate/High | Good solubility. Standard solvent for lithiation or Grignard synthesis steps. |

| Diethyl Ether | Low | Often used as a wash solvent to remove impurities. | |

| Alcohols | Methanol, Ethanol | Insoluble | Anti-solvent . Used to precipitate the ligand or wash away polar impurities. |

| Alkanes | Hexane, Pentane | Insoluble | Anti-solvent . Used for layering/vapor diffusion crystallization. |

| Polar Aprotic | DMSO, DMF | Low/Variable | Not recommended due to difficulty in removal and potential for oxidation promotion. |

| Aqueous | Water | Insoluble | Completely immiscible. |

Mechanistic Insight: The "Oxidation Trap"

While the ligand is soluble in DCM and THF, dissolved phosphines are significantly more sensitive to atmospheric oxygen than the solid state. A clear solution of 1,4-bis(diphenylphosphino)benzene in DCM can convert to the insoluble mono- or di-oxide (phosphine oxide) within minutes if exposed to air.

-

Observation: If a clear DCM solution turns cloudy or precipitates a white solid upon standing in air, the ligand has likely oxidized to the phosphine oxide, which is far less soluble in non-polar solvents.

Experimental Protocols

Protocol A: Inert Atmosphere Dissolution (Schlenk Line)

For preparing catalytic stock solutions or MOF synthesis precursors.

Reagents:

Workflow:

-

Evacuate: Place the solid ligand in a Schlenk flask. Cycle vacuum/Argon 3 times to remove adsorbed oxygen.

-

Solvent Transfer: Cannulate anhydrous, degassed solvent (DCM or Toluene) into the flask under positive Argon pressure.

-

Dissolution: Swirl gently. If using Toluene, mild heating (40°C) may speed up dissolution.

-

Verification: The solution should be clear and colorless. A yellow tint indicates potential impurities or partial oxidation.

Protocol B: Purification via Two-Solvent Recrystallization

Standard method to purify the ligand from oxide impurities or synthesis byproducts.

Principle: Gas-phase diffusion or liquid layering exploits the solubility differential between DCM (good solvent) and Pentane (anti-solvent).

-

Dissolution: Dissolve crude 1,4-bis(diphenylphosphino)benzene in the minimum amount of DCM necessary to obtain a clear solution at room temperature. Filter through a syringe filter (0.45 µm PTFE) to remove any insoluble oxides.

-

Layering:

-

Tilt the vial containing the DCM solution.

-

Gently pipette an equal volume of Pentane or Methanol down the side of the vial so it floats on top of the DCM layer without mixing.

-

-

Crystallization: Cap the vial tightly and let it stand undisturbed at 4°C or room temperature.

-

Harvest: Over 24-48 hours, the solvents will diffuse, and pure white crystals of the ligand will grow at the interface or bottom.

-

Wash: Decant the mother liquor and wash crystals with cold Pentane.

Visualization of Workflows

Diagram 1: Inert Dissolution & Handling Logic

This flowchart illustrates the critical decision-making process when handling this air-sensitive ligand in solution.

Caption: Logic flow for solvent selection and atmospheric control to prevent ligand degradation.

Diagram 2: Recrystallization via Solvent Diffusion

A visual guide to the layering technique required for high-purity isolation.

Caption: Density-driven layering technique for purifying 1,4-bis(diphenylphosphino)benzene.

References

-

Puddephatt, R. J., et al. (2014). Metallophilicity-assisted assembly of phosphine-based cage molecules. Dalton Transactions. Available at: [Link] (Describes synthesis and NMR characterization in CDCl₃).

-

Koshevoy, I. O., et al. (2008). Intensely Luminescent Alkynyl−Phosphine Gold(I)−Copper(I) Complexes. Inorganic Chemistry. Available at: [Link] (Details recrystallization from CH₂Cl₂/Pentane).

-

University of Rochester . Tips and Tricks: Recrystallization Solvents. Available at: [Link] (General grounding for solvent layering techniques).

Sources

Technical Guide: Storage & Integrity Management of Solid Phosphine Ligands

Executive Summary: The Cost of Degradation

In the high-stakes environment of drug development and catalysis, the integrity of phosphine ligands is a critical variable often treated with insufficient rigor. A degraded ligand does not merely lower yield; it alters the catalytic species, potentially changing chemoselectivity or enantioselectivity, leading to "false negatives" in screening campaigns.

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic understanding of degradation, a triage system for storage rigor, and self-validating protocols to ensure your ligands perform as designed.

The Chemistry of Degradation

To store a phosphine, one must understand its enemy: Oxidative Degradation .

The Mechanism

The utility of phosphines (

The oxidation proceeds via a radical chain mechanism or direct attack, depending on the state (solid vs. solution), leading to the formation of a Phosphine Oxide (

Critical Factors: Sterics vs. Electronics